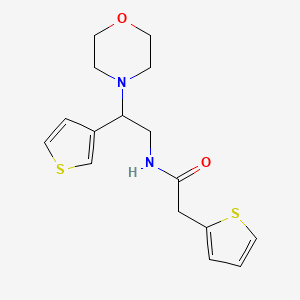

![molecular formula C8H8N2S2 B2589344 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione CAS No. 440092-62-6](/img/structure/B2589344.png)

6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione” is a type of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles through processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines .Wissenschaftliche Forschungsanwendungen

Photosensitizers in Photodynamic Therapy (PDT)

Thieno[3,4-d]pyrimidin-4(3H)-thione derivatives have been identified as effective, heavy-atom-free photosensitizers for cancer cells . They are noncytotoxic and work both in the presence and absence of molecular oxygen, making them versatile for PDT applications. These compounds can be readily incorporated into DNA and RNA, allowing for targeted cancer treatment strategies.

Antimycobacterial Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising results as antimycobacterial agents . They exhibit good activity against mycobacteria, which is the causative agent of tuberculosis. This suggests that derivatives of 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione could potentially be developed as antitubercular drugs.

Organic Synthesis of Heterocyclic Compounds

Thieno[2,3-d]pyrimidine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds . These compounds are important in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Fluorescent Probes for Bioimaging

The thionation of nucleobases to create thieno[3,4-d]pyrimidin-4(3H)-thione derivatives leads to compounds that absorb near-visible radiation efficiently . This property can be exploited to develop nonfluorescent probes that are activated by light, which could be used for bioimaging purposes in medical diagnostics.

Oxygenation-Independent Therapeutic Agents

The ability of thieno[3,4-d]pyrimidin-4(3H)-thione to generate singlet oxygen with high quantum yield, independent of solvent, positions it as a potential therapeutic agent that does not rely on oxygenation . This is particularly useful in hypoxic tumor environments where traditional therapies may be less effective.

Development of Noncytotoxic Compounds

The noncytotoxic nature of thieno[3,4-d]pyrimidin-4(3H)-thione makes it an attractive candidate for further development into compounds that can be used in various therapeutic applications without harming healthy cells .

Heavy-Atom-Free Phototherapeutic Compounds

Thieno[3,4-d]pyrimidin-4(3H)-thione stands out as a promising heavy-atom-free phototherapeutic compound due to its structural, biochemical, and photochemical properties . It offers a strategy for developing highly effective and targeted phototherapeutic compounds.

DNA and RNA Sequence Incorporation

The structural similarity of thieno[3,4-d]pyrimidin-4(3H)-thione to nucleobases allows for its site-selective incorporation into DNA and RNA sequences . This feature can be utilized in the design of new drugs and therapeutic strategies that target specific genetic sequences.

Wirkmechanismus

Target of Action

The primary targets of 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione are Mycobacteria . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which 6-ethyl-3h-thieno[2,3-d]pyrimidine-4-thione belongs, have been designed and synthesized to act against mycobacteria .

Biochemical Pathways

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have potential to be developed as antitubercular agents .

Result of Action

It is known that some compounds of the thieno[2,3-d]pyrimidin-4(3h)-ones class exhibit very good antimycobacterial activity .

Eigenschaften

IUPAC Name |

6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIKQTPISUSOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylthieno[2,3-d]pyrimidine-4-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

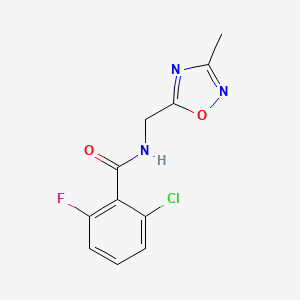

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2589266.png)

![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2589269.png)

methanone](/img/structure/B2589272.png)

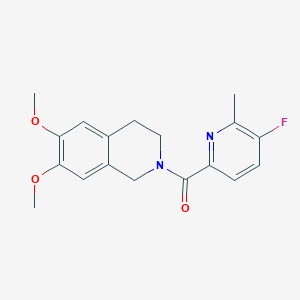

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethoxybenzamide](/img/structure/B2589274.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2589276.png)

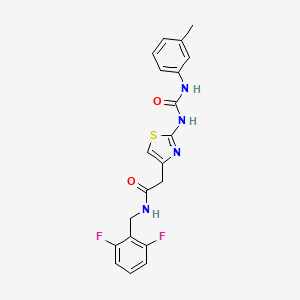

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589277.png)

![N-(4-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589278.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2589283.png)

![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)